Flipper-TR 5 vs. Single-Flipper Probes: Superior Mechanosensitivity Demonstrated by Fluorescence Lifetime Dynamic Range
Flipper-TR 5 exhibits a substantially broader fluorescence lifetime dynamic range compared to single-flipper probes, directly enabling more precise discrimination of membrane order states. The reported fluorescence lifetime (τ) of Flipper-TR 5 ranges from 2.8 ns to 7.0 ns, representing a 4.2 ns span [1]. In contrast, probes containing only a single DTT S,S-dioxide flipper unit demonstrate significantly reduced mechanosensitivity and are described as yielding 'poor results' for high-sensitivity membrane tension imaging [2]. The requirement for two flipper units is confirmed as essential for the probe to effectively 'swim' and report subtle changes in lipid packing [2].
| Evidence Dimension | Fluorescence lifetime dynamic range (τ) as indicator of mechanosensitivity |
|---|---|
| Target Compound Data | 2.8 ns to 7.0 ns (range of 4.2 ns) |
| Comparator Or Baseline | Single-flipper DTT S,S-dioxide probes (qualitative assessment: 'poor results', 'low mechanosensitivity') |
| Quantified Difference | Target compound demonstrates a wide, quantifiable lifetime range (4.2 ns); comparators lack this dynamic range, precluding sensitive tension measurements. |
| Conditions | FLIM measurements in model and cellular membranes; lifetime range reported for Flipper-TR (benchmark data). |
Why This Matters
A wider fluorescence lifetime dynamic range provides higher resolution for detecting and quantifying small changes in membrane tension, a critical requirement for studying dynamic cellular processes such as migration, endocytosis, and mechanotransduction.
- [1] Technical insights into fluorescence lifetime microscopy of mechanosensitive Flipper probes. bioRxiv 2022.09.28.509885. DOI: 10.1101/2022.09.28.509885. View Source
- [2] Design and Synthesis of Mixed Oligomers with Thiophenes, Dithienothiophene S,S-Dioxides, Thieno[3,4]pyrazines and 2,1,3-Benzothiadiazoles: Flipper Screening for Mechanosensitive Systems. Chem. Eur. J. 2024. DOI: 10.1002/chem.202400789. View Source
